![molecular formula C17H16Br3NO4 B1247850 Hemibastadinol 2](/img/structure/B1247850.png)
Hemibastadinol 2
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Overview
Description
Hemibastadinol 2 is a natural product found in Ianthella basta with data available.
Scientific Research Applications
Bacterial Virulence Inhibition
Hemibastadinol 2, identified in marine sponges, has been observed to act as a bacterial virulence blocker. Specifically, it is capable of inhibiting the bacterial type III secretion system (T3SS) in Yersinia pseudotuberculosis. This indicates its potential in preventing bacterial infections without affecting the growth or metabolic activity of the bacteria. Particularly, (+)-1-O-methylhemibastadinol 2 showed significant potency in inhibiting T3SS-driven NF-κB expression, demonstrating its effectiveness in hindering bacterial virulence mechanisms (McCauley et al., 2017).
Enzyme Inhibition for Antifouling
Hemibastadin derivatives, including hemibastadinol 2, are known for their potent inhibitory activity against blue mussel phenoloxidase (PO). This enzyme is crucial for the mussel's attachment to substrates, making hemibastadinol 2 a potential candidate for anti-fouling applications. The study highlighted the structural importance of natural selection in yielding antifouling compounds, with natural product analogs showing superior inhibitory properties compared to structurally modified derivatives (Niemann et al., 2015).
Protein Kinase Inhibition
In a study involving marine sponge extracts, hemibastadinol 2, among other compounds, demonstrated strong inhibition rates for multiple protein kinases. This suggests its potential utility in therapeutic applications, particularly in conditions where protein kinase activity is a contributing factor. The study highlighted the compound's potential in the pharmaceutical realm, especially for diseases linked to abnormal protein kinase activities (Niemann et al., 2013).
properties
Product Name |
Hemibastadinol 2 |
---|---|
Molecular Formula |
C17H16Br3NO4 |
Molecular Weight |
538 g/mol |
IUPAC Name |
(2S)-N-[2-(3-bromo-4-hydroxyphenyl)ethyl]-3-(3,5-dibromo-4-hydroxyphenyl)-2-hydroxypropanamide |
InChI |
InChI=1S/C17H16Br3NO4/c18-11-5-9(1-2-14(11)22)3-4-21-17(25)15(23)8-10-6-12(19)16(24)13(20)7-10/h1-2,5-7,15,22-24H,3-4,8H2,(H,21,25)/t15-/m0/s1 |
InChI Key |
JCPIPPTTWCBNQY-HNNXBMFYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1CCNC(=O)[C@H](CC2=CC(=C(C(=C2)Br)O)Br)O)Br)O |
Canonical SMILES |
C1=CC(=C(C=C1CCNC(=O)C(CC2=CC(=C(C(=C2)Br)O)Br)O)Br)O |
synonyms |
hemibastadinol 2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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